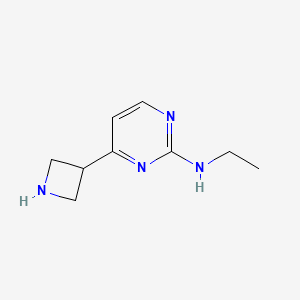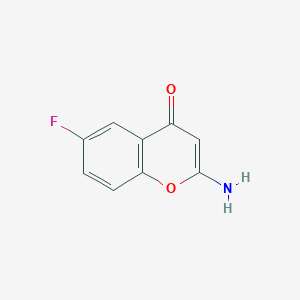
Methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom This particular compound features a methyl ester group at the 2-position and a 3-hydroxypropyl group at the 4-position of the pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the 3-Hydroxypropyl Group: This can be achieved through a nucleophilic substitution reaction where a suitable leaving group (e.g., a halide) on a 3-hydroxypropyl precursor reacts with the pyrrole ring.
Esterification: The carboxyl group at the 2-position of the pyrrole ring can be esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxyl group in the 3-hydroxypropyl side chain can undergo oxidation to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles in the presence of a suitable catalyst.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Electrophiles like halogens or alkyl groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.
Reduction: Formation of a primary alcohol from the ester group.
Substitution: Various substituted pyrroles depending on the electrophile used.
科学研究应用
Methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
- Methyl 4-(2-hydroxyethyl)-1H-pyrrole-2-carboxylate
- Methyl 4-(3-hydroxypropyl)-1H-pyrrole-3-carboxylate
- Ethyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate
Uniqueness: Methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate is unique due to the specific positioning of the hydroxypropyl and ester groups, which can influence its reactivity and interactions. This structural uniqueness can lead to different chemical and biological properties compared to its analogs.
属性
分子式 |
C9H13NO3 |
|---|---|
分子量 |
183.20 g/mol |
IUPAC 名称 |
methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-13-9(12)8-5-7(6-10-8)3-2-4-11/h5-6,10-11H,2-4H2,1H3 |
InChI 键 |
LJIMLNOWTBHMLY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=CN1)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B11911608.png)


![(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride](/img/structure/B11911618.png)

